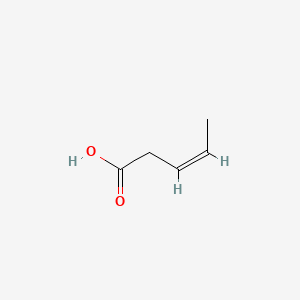

(Z)-pent-3-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

33698-87-2 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(Z)-pent-3-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |

InChI Key |

UIUWNILCHFBLEQ-IHWYPQMZSA-N |

SMILES |

CC=CCC(=O)O |

Isomeric SMILES |

C/C=C\CC(=O)O |

Canonical SMILES |

CC=CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Z Pent 3 Enoic Acid

Established Stereoselective Synthetic Pathways for Unsaturated Carboxylic Acids

The creation of cis- or Z-alkenes, particularly within functionalized molecules like unsaturated carboxylic acids, has been a significant goal in organic synthesis. Several powerful and versatile methods have emerged.

Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal-carbene complexes. wikipedia.orgnobelprize.org The widely accepted mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition between a metal alkylidene and an alkene to form a metallacyclobutane intermediate. wikipedia.orgcaltech.edu This intermediate can then undergo a retro-[2+2] cycloelimination to yield new alkene and alkylidene species. caltech.edu

While early catalysts often produced a mixture of E- and Z-isomers, significant advancements have led to the development of highly Z-selective catalysts. mdpi.com The quest for Z-selectivity is a major frontier in catalyst development, aiming to provide access to complex molecules and unique polymers. acs.org Ruthenium-based catalysts, in particular, have become prominent due to their functional group tolerance and stability. caltech.edumdpi.com The development of chelated ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands has been a breakthrough, enabling highly Z-selective cross-metathesis reactions. acs.orgnih.govcaltech.edu These catalysts can achieve high Z-selectivity (often >95%) for a range of substrates, including those with allylic substituents. rsc.orgresearchgate.net The reaction is often driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577) gas. wikipedia.orgnobelprize.org

Table 1: Examples of Z-Selective Olefin Cross-Metathesis using Ruthenium Catalysts

| Catalyst Type | Reactants | Product | Z:E Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Chelated Ru-NHC | 3-Butenyl acetate (B1210297) + 1-Decene | (Z)-Dodec-9-en-1-yl acetate | 97:3 | 73% | acs.org |

| Cyclometalated Ru | Acrylamide + Terminal Olefin | (Z)-α,β-Unsaturated Amide | High | High | acs.org |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for alkene synthesis from carbonyl compounds. wikipedia.orgwikipedia.orgnih.gov The traditional Wittig reaction, using unstabilized phosphonium (B103445) ylides, generally favors the formation of (Z)-alkenes. wikipedia.org

The HWE reaction, which employs phosphonate-stabilized carbanions, typically yields (E)-alkenes due to thermodynamic control. wikipedia.orgnrochemistry.com However, significant modifications have been developed to steer the reaction towards the kinetic (Z)-product. The Still-Gennari modification is a key example, utilizing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl or aryl esters) in conjunction with strong, non-coordinating bases (like KHMDS) in polar aprotic solvents (like THF with 18-crown-6) at low temperatures. nrochemistry.comjst.go.jp These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the Z-olefin. nrochemistry.com This approach has proven highly effective for the stereoselective synthesis of a wide range of (Z)-α,β-unsaturated esters. jst.go.jpacs.org

Table 2: Conditions for Z-Selective Horner-Wadsworth-Emmons Reactions

| Phosphonate (B1237965) Reagent Type | Base/Solvent System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Bis(trifluoroethyl)phosphonoacetate | KHMDS / THF, 18-crown-6 | Electron-withdrawing groups on phosphorus | High Z-selectivity | nrochemistry.com |

| Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates | NaH / THF | Enhanced electron-withdrawing effect | Excellent Z-selectivity for trisubstituted alkenes | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The Heck reaction, for instance, couples aryl or vinyl halides with alkenes. organic-chemistry.org While typically favoring the trans product, modifications can influence stereoselectivity. organic-chemistry.org These reactions provide a pathway to complex unsaturated structures, including alkenoic acids or their precursors. nih.govbohrium.com

Palladium catalysis is also instrumental in the cyclization of alkenoic acids to form lactones, demonstrating the catalyst's utility in manipulating unsaturated acid structures. nih.govthieme-connect.comscilit.com More directly, palladium complexes can catalyze the coupling of organometallic reagents with substrates like 3-iodobut-3-enoic acid to generate 3-substituted but-3-enoic acids, offering a potential route to derivatives of pent-3-enoic acid. researchgate.net Furthermore, palladium-catalyzed decarbonylative coupling reactions have been developed, which can link carboxylic acids to alkenes, providing another synthetic avenue. organic-chemistry.orgbohrium.com

Direct carboxylation involves the addition of a carboxyl group to an unsaturated substrate. Stereoselective hydrocarboxylation of alkynes is a particularly atom-economical method for synthesizing α,β-unsaturated carboxylic acids. acs.orgorganic-chemistry.org This transformation can be achieved using transition-metal catalysts (e.g., nickel or palladium) that facilitate the addition of CO2 or a surrogate like formic acid across the triple bond. acs.orgsioc-journal.cnresearchgate.net

For example, nickel-catalyzed hydrocarboxylation of various alkynes with formic acid can proceed with high regio- and stereoselectivity to afford the corresponding unsaturated acids. acs.orgresearchgate.net Similarly, palladium-catalyzed hydrocarboxylation of alkynols has been shown to yield (E)-alkenoates with high stereoselectivity. rsc.org The carboxylation of in-situ generated organometallic reagents, such as alkenylzirconocenes or organozinc reagents, with CO2 is another effective strategy. organic-chemistry.org These methods offer direct access to the desired carboxylic acid functionality with control over the geometry of the newly formed double bond.

Table 3: Selected Catalytic Systems for Hydrocarboxylation of Alkynes

| Catalyst System | CO₂ Source | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Ni(II) salt / bisphosphine ligand | Formic Acid | Terminal & Internal Alkynes | Regio- and stereoselective formation of α,β-unsaturated carboxylic acids | acs.org |

| (IMes)CuCl | CO₂ (gas) | Alkenylzirconocenes (from alkynes) | α,β-unsaturated carboxylic acids in good yields | organic-chemistry.org |

| Pd-catalyst | CO / Alcohol | 2-Alkynylic Alcohols | Highly regio- and stereoselective syn-hydrocarboxylation | rsc.org |

Targeted Synthesis of (Z)-Pent-3-enoic Acid and its Stereoisomers

The synthesis of this compound specifically requires the precise installation of a cis double bond between the C3 and C4 positions of a five-carbon carboxylic acid chain.

The synthesis of this compound can be approached by applying the general methodologies described previously to specific, readily available precursors.

One potential route is the Wittig or Horner-Wadsworth-Emmons reaction . A Z-selective HWE reaction (Still-Gennari conditions) between propanal and a phosphonate reagent like ethyl bis(trifluoroethyl)phosphonoacetate would yield ethyl (Z)-pent-3-enoate. nrochemistry.com Subsequent hydrolysis of the ester would furnish the target this compound.

Another viable strategy is the hydrocarboxylation of an alkyne . The nickel-catalyzed hydrocarboxylation of 1-butyne (B89482) using formic acid as the CO source could potentially yield this compound, although regioselectivity would need to be carefully controlled to favor carboxylation at the C1 position of the resulting vinyl-nickel species. acs.org

A third approach involves the semi-hydrogenation of an acetylenic precursor . The synthesis of pent-3-ynoic acid followed by stereoselective hydrogenation of the triple bond to a cis-double bond using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), is a classic and effective method for creating Z-alkenes.

Finally, a general method described for preparing this compound involves the oxidation of a suitable olefin precursor. This implies that a precursor like (Z)-pent-3-en-1-ol could be oxidized to the corresponding carboxylic acid to yield the final product.

Methodologies for Purification and Isomeric Purity Assessment of this compound

The purification of this compound and the accurate assessment of its isomeric purity are critical steps following its synthesis. These processes ensure the removal of reactants, byproducts, and, most importantly, the unwanted (E)-isomer.

Purification Methodologies Common purification techniques for carboxylic acids like this compound include recrystallization and distillation. Recrystallization can be performed using a solvent system such as ethyl acetate and hexane, where the desired isomer crystallizes out upon cooling, leaving impurities in the solution. nih.gov For compounds that are liquid at or near room temperature, vacuum distillation is an effective method to separate components based on differences in boiling points. nih.gov In cases where isomers are difficult to separate, preparative chromatography techniques may be employed.

Isomeric Purity Assessment The quantification of the (Z) to (E) isomer ratio is typically accomplished using chromatographic and spectroscopic techniques.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile isomers. For analysis, the carboxylic acids are often converted to more volatile methyl esters. A specific GC method for separating pentenoic acid methyl esters involves using a fused silica (B1680970) capillary column with an oven program starting at 70°C. biorxiv.org Under such conditions, distinct retention times are observed for the isomers, with (Z)-3-pentenoic acid methyl ester typically eluting slightly after its (E) counterpart. biorxiv.org For example, one study reported retention times of 6.89 minutes for the (cis)-isomer and 6.78 minutes for the (trans)-isomer. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method for distinguishing between (Z) and (E) isomers. The key diagnostic feature is the coupling constant (³J) between the two vinyl protons on the double bond (C3-H and C4-H).

For the (Z)-isomer , the vinyl protons are cis to each other, resulting in a smaller coupling constant, typically in the range of ~10 Hz . nih.gov

For the (E)-isomer , the vinyl protons are trans to each other, leading to a larger coupling constant, typically around ~15 Hz . nih.gov

This difference in coupling constants provides an unambiguous way to assign the stereochemistry and quantify the isomeric ratio by integrating the respective signals. ¹³C NMR can also be used, as the chemical shifts of the carbons involved in the double bond and the adjacent methyl group will differ between the two isomers. nih.gov

The following table presents analytical data used to distinguish between the pentenoic acid isomers.

| Analytical Technique | Parameter | (Z)-Isomer (cis) | (E)-Isomer (trans) |

| Gas Chromatography (GC) biorxiv.org | Retention Time (methyl ester) | 6.89 min | 6.78 min |

| ¹H NMR Spectroscopy nih.gov | Vinyl Proton Coupling Constant (³JH,H) | ~10 Hz | ~15 Hz |

Biosynthetic Routes to Pentenoic Acid Derivatives in Non-Human Systems

In nature, particularly in microorganisms, the carbon backbones of pentenoic acid and its derivatives are not typically synthesized as standalone products but arise from central metabolic pathways designed for fatty acid and polyketide synthesis. These pathways provide the fundamental building blocks and enzymatic machinery to construct short-chain unsaturated acyl groups.

Enzymatic Pathways in Microorganisms or Plants Leading to Pentenoic Acid Backbones

The biosynthesis of short-chain fatty acid backbones, including the five-carbon pentenoyl chain, is primarily achieved through iterative elongation cycles starting from simple precursors. Two major pathways are central to this process in microorganisms.

The Reverse β-Oxidation (rBOX) Pathway: This synthetic pathway is essentially the reversal of the fatty acid degradation cycle. google.comnih.gov It is an efficient, non-decarboxylative route that elongates an acyl-CoA primer by two carbons in each cycle. nih.gov The pathway utilizes a core set of four enzymes to catalyze the elongation sequence:

3-Ketoacyl-CoA Thiolase: Catalyzes the initial Claisen condensation of a primer (e.g., propionyl-CoA) with an extender unit (acetyl-CoA) to form a β-ketoacyl-CoA. nih.govugr.es

Acetoacetyl-CoA Reductase: Reduces the β-keto group to a hydroxyl group. ugr.es

Enoyl-CoA Hydratase: Dehydrates the β-hydroxyacyl-CoA to create a double bond, typically forming a trans-2-enoyl-CoA intermediate. nih.gov

Enoyl-CoA Reductase: Reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons. frontiersin.org

To produce an unsaturated C5 backbone, the cycle would start with a C3 primer and undergo one round of elongation, with the process terminating before the final reduction step.

The Fatty Acid Synthase (FAS) Pathway: The canonical de novo fatty acid synthesis pathway in plants and bacteria also builds fatty acids from acetyl-CoA. aocs.orgmdpi.com While it typically produces longer-chain fatty acids, its fundamental chemistry is similar to the rBOX pathway, involving condensation, reduction, dehydration, and a second reduction. aocs.org In this system, the growing acyl chain is attached to an Acyl Carrier Protein (ACP) rather than CoA. wiley.com The formation of a cis double bond, characteristic of this compound, often involves specialized enzymes. In many bacteria, an isomerase (like FabA in E. coli) introduces a cis double bond at an intermediate chain length by isomerizing the trans-Δ² intermediate of the elongation cycle into a cis-Δ³ species, which is then further elongated. nih.govresearchgate.net

Identification of Biosynthetic Precursors and Intermediates

The synthesis of all fatty acids, including pentenoic acid derivatives, relies on a small pool of central metabolites as primary precursors.

Biosynthetic Precursors: The fundamental building block for fatty acid synthesis is acetyl-CoA . aocs.orgcsic.es This two-carbon unit is derived from the catabolism of carbohydrates (like glucose) or other carbon sources. nih.govcsic.es For the synthesis of odd-chain fatty acids, such as a C5 chain, a three-carbon primer is required. This primer is typically propionyl-CoA . nih.gov Propionyl-CoA can be generated from various metabolic routes, including the metabolism of certain amino acids or through pathways like the ethylmalonyl-CoA pathway, which converts acetyl-CoA into more complex intermediates. nih.govasm.org

Biosynthetic Intermediates: During the elongation process, several key intermediates are formed. In the context of producing a C5 backbone from a propionyl-CoA primer, the key intermediates within the rBOX or FAS cycles would be:

3-Ketovaleryl-CoA/ACP: Formed by the condensation of propionyl-CoA and acetyl-CoA.

(R)-3-Hydroxyvaleryl-CoA/ACP: The product of the first reduction step. This is a crucial intermediate, as it is also a monomer for the biosynthesis of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), confirming its biological availability. nih.govutwente.nl

Pent-2-enoyl-CoA/ACP: The unsaturated intermediate formed after dehydration. This intermediate is typically in the trans (E) configuration. frontiersin.org

The generation of the (Z)-isomer would require the action of an isomerase on an unsaturated intermediate or a specialized synthase that directs cis stereochemistry.

The table below outlines the primary precursors and key intermediates in the biosynthesis of a C5 acyl chain.

| Molecule Type | Compound Name | Role in Biosynthesis | Relevant Pathway(s) |

| Precursor | Acetyl-CoA | Primary two-carbon extender unit. csic.es | FAS, rBOX, Ethylmalonyl-CoA |

| Precursor | Propionyl-CoA | Primary three-carbon primer for odd-chain synthesis. nih.gov | FAS, rBOX |

| Intermediate | (R)-3-Hydroxyvaleryl-CoA | Reduced intermediate; precursor for PHBV polymer. nih.gov | FAS, rBOX, PHA Synthesis |

| Intermediate | Pent-2-enoyl-CoA | Unsaturated intermediate formed after dehydration. frontiersin.org | FAS, rBOX |

Chemical Reactivity and Mechanistic Investigations of Z Pent 3 Enoic Acid

Electrophilic Additions to the Carbon-Carbon Double Bond of (Z)-Pent-3-enoic Acid

The π-bond of the alkene functionality in this compound is susceptible to attack by electrophiles, leading to a variety of addition products. The stereochemistry and regiochemistry of these reactions are of significant interest in synthetic organic chemistry.

Stereoselective Halogenation Reactions and Product Analysis

The halogenation of alkenes is a classic example of an electrophilic addition reaction. While specific studies on the stereoselective halogenation of this compound are not extensively detailed in the provided results, the principles of alkene halogenation can be applied. The reaction of an alkene with a halogen, such as bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. For (Z)-alkenes, this mechanism generally leads to anti-addition of the two halogen atoms.

In the case of this compound, the reaction with Br₂ would be expected to form a bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) would occur from the side opposite to the bromonium ion bridge, resulting in the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromopentanoic acid.

Decarboxylative halogenation is another relevant reaction, where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. acs.org For α,β-unsaturated carboxylic acids like cinnamic acids, bromodecarboxylation can lead to the formation of vinyl bromides. acs.org While this compound is a β,γ-unsaturated acid, the principles of electrophilic addition followed by potential rearrangement or elimination could lead to a variety of halogenated products depending on the reaction conditions.

A related process involves the bromination of cinnamic acids with Br₂ to stereoselectively form anti-3-aryl-2,3-dibromopropanoic acids. acs.org This highlights the stereochemical control possible in such reactions.

Table 1: Expected Products from Stereoselective Halogenation of this compound

| Reactant | Reagent | Expected Major Product(s) | Stereochemistry |

| This compound | Br₂ | (3R,4S)- and (3S,4R)-3,4-dibromopentanoic acid | Anti-addition |

This table is based on general principles of alkene halogenation as specific experimental data for this compound was not available in the search results.

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation: The addition of hydrogen halides (HX) to alkenes is a fundamental electrophilic addition reaction. pressbooks.pubmasterorganicchemistry.com The reaction of this compound with an acid like HBr proceeds via a two-step mechanism. pressbooks.pub First, the alkene's π-electrons attack the proton of the hydrogen halide, forming a carbocation intermediate and a halide ion. pressbooks.pub The proton adds to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation at C4 would yield a secondary carbocation at C3, while protonation at C3 would yield a different secondary carbocation. The stability of these carbocations would influence the regioselectivity of the reaction. The second step involves the nucleophilic attack of the halide ion on the carbocation, forming the final alkyl halide product. pressbooks.pub Due to the planar nature of the carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of syn- and anti-addition products.

Hydration: The acid-catalyzed hydration of alkenes results in the formation of alcohols. masterorganicchemistry.com This reaction also proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, treatment with aqueous acid would lead to the protonation of the double bond to form a carbocation, followed by the attack of a water molecule. A final deprotonation step yields the alcohol. Similar to hydrohalogenation, the regioselectivity is governed by the formation of the most stable carbocation (Markovnikov's rule). masterorganicchemistry.com The reaction is generally not stereoselective, producing a mixture of syn- and anti-addition products. masterorganicchemistry.com

Nucleophilic Reactions at the Carboxyl Group of this compound

The carboxyl group of this compound is a site for various nucleophilic acyl substitution reactions. These reactions are crucial for the synthesis of derivatives such as esters and amides.

Esterification Kinetics and Equilibrium Studies

Esterification of carboxylic acids with alcohols is a reversible reaction, typically catalyzed by an acid. The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For instance, studies on the esterification of acetic acid with ethanol (B145695) have shown that increasing the reaction temperature increases the rate constant and conversion. researchgate.net

Table 2: Factors Influencing Esterification of this compound

| Factor | Effect on Reaction Rate | Effect on Equilibrium |

| Increased Temperature | Increases | Shifts according to reaction enthalpy (esterification is often exothermic) researchgate.net |

| Acid Catalyst | Increases | No effect |

| Excess Alcohol | Increases | Shifts towards product formation |

| Removal of Water | Increases | Shifts towards product formation |

This table is based on general principles of Fischer esterification.

Amide Bond Formation and Diverse Carboxyl Derivatization

The carboxyl group of this compound can be converted into a variety of derivatives. Amide bond formation is a key transformation, often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine. This methodology is fundamental in peptide synthesis. smolecule.com

Other carboxyl derivatizations include reduction to the corresponding alcohol or conversion to other functional groups via substitution reactions. The presence of the double bond adds another layer of reactivity to consider during these transformations.

Oxidation and Reduction Chemistry of this compound

The two primary functional groups of this compound, the carboxylic acid and the double bond, can be targeted with a high degree of chemoselectivity using appropriate reagents.

Chemoselective Reduction of the Carboxyl Group to Alcohols or Aldehydes

The reduction of a carboxylic acid to a primary alcohol or an aldehyde while preserving a carbon-carbon double bond in the molecule is a key synthetic transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxyl group but will typically also reduce the C=C double bond, leading to the saturated alcohol.

For chemoselective reduction, biocatalysis offers a powerful alternative. Carboxylic acid reductases (CARs) are enzymes that catalyze the selective one-step reduction of carboxylic acids to their corresponding aldehydes, using ATP and NADPH as cofactors. rsc.org This enzymatic system has been successfully applied to α,β-unsaturated carboxylic acids to produce allylic alcohols in a one-pot cascade where the intermediate aldehyde is further reduced by a dehydrogenase. rsc.org A key advantage of this method is that the double bond is not reduced. rsc.org

Chemical methods using less reactive hydride reagents can also achieve selectivity. Diisobutylaluminium hydride (DIBAL-H) is known to reduce esters to aldehydes at low temperatures, and similar conditions might be applied to the carboxylic acid itself, potentially after conversion to a more reactive derivative. ncert.nic.in

Table 2: Reagents for the Reduction of this compound This table is interactive. You can sort and filter the data.

| Reagent | Target Group | Expected Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Carboxyl & Alkene | Pentan-1-ol | Low | |

| Carboxylic Acid Reductase (CAR) + GDH | Carboxyl | (Z)-Pent-3-en-1-ol | High | rsc.org |

| DIBAL-H | Carboxyl | (Z)-Pent-3-en-1-al | Moderate to High | ncert.nic.in |

Selective Oxidation of the Double Bond (e.g., epoxidation, dihydroxylation)

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations that leave the carboxylic acid group intact.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond. Starting with the (Z)-alkene, this would result in a cis-epoxide. This epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other functionalized products. libretexts.org

Dihydroxylation: The direct conversion of the alkene to a vicinal diol can be achieved with high stereoselectivity.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄), will add two hydroxyl groups to the same face of the double bond. libretexts.org For this compound, this results in the formation of a syn-diol, which will be a meso compound.

Anti-dihydroxylation: This is typically achieved in a two-step process involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring. The nucleophilic attack by water occurs from the face opposite to the epoxide oxygen, resulting in an anti-diol. libretexts.org For this compound, this would produce a racemic mixture of enantiomeric diols.

These selective oxidation reactions have been applied to related unsaturated amino acids to prepare epoxidized and dihydroxylated products. researchgate.net

Table 3: Selective Oxidation Reactions of the Alkene in this compound This table is interactive. You can sort and filter the data.

| Reaction | Reagent(s) | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA | cis-3,4-Epoxypentanoic acid | Syn-addition | libretexts.org |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | (3R,4S)-3,4-Dihydroxypentanoic acid (meso) | Syn-addition | libretexts.org |

Detailed Kinetic and Mechanistic Studies of this compound Reactions

Understanding the rates and mechanisms of reactions is fundamental to optimizing reaction conditions and controlling product outcomes.

Investigation of Reaction Rates under Varied Conditions (e.g., temperature, solvent, catalysts)

Detailed kinetic studies for this compound itself are not widely reported in the analyzed literature, but extensive studies on its isomer, 4-pentenoic acid, provide a strong model for the methodologies used. The kinetics of the iodolactonization of 4-pentenoic acid have been studied using ¹³¹I-labeled iodine, revealing a rate law of rate = k₃[acid][I₂]². acs.org

Kinetic investigations of the pyridine-catalyzed selenolactonization of 4-pentenoic acid have been performed using UV-Vis spectrophotometry under pseudo-first-order conditions. researchgate.netcornell.edu These studies systematically varied temperature, the type of cyclizing reagent (PhSeCl vs. PhSeBr), and the catalyst. The results showed that reaction rates increase with temperature and that PhSeCl is a more reactive reagent than PhSeBr. researchgate.net The catalytic effect was also shown to be dependent on the nature of the base used. researchgate.netcornell.edu From these temperature-dependent rate studies, activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, providing deeper insight into the transition state of the rate-determining step. acs.org For example, the large negative entropy of activation observed for iodolactonization suggests a highly ordered transition state, consistent with the proposed cyclic mechanism. acs.org

Table 4: Kinetic Data for the Iodolactonization of Pentenoic and Related Acids This data is for illustrative purposes, based on studies of isomers, to demonstrate the principles of kinetic analysis. This table is interactive. You can sort and filter the data.

| Substrate | k (M⁻² min⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

|---|---|---|---|---|

| 4-Pentenoic acid | - | 3.3 | -59 | acs.org |

| 2-Phenyl-4-pentenoic acid | - | 5.8 | -51 | acs.org |

| 2,2-Diphenyl-4-pentenoic acid | - | 9.0 | -28 | acs.org |

Elucidation of Comprehensive Reaction Pathways and Transition State Characterization

The reactivity of this compound is characterized by several key pathways, including oxidation, reduction, and substitution reactions. The presence of the double bond and the carboxylic acid functional group allows for a diverse range of transformations. smolecule.com

Oxidation: this compound can be oxidized to form various products such as aldehydes and ketones. Common oxidizing agents used for this purpose include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The reduction of this compound can yield saturated carboxylic acids. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The carboxylic acid group can undergo substitution reactions. For instance, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group of the carboxylic acid with a halogen.

Isomerization: Mechanistic studies have shown that under certain reaction conditions, this compound can undergo isomerization. For example, in the presence of an iron catalyst, (Z)-4-phenylbut-3-enoic acid was observed to completely isomerize to its (E)-isomer. researchgate.net This suggests a potential for similar isomerization in this compound under specific catalytic conditions.

vulcanchem.comvulcanchem.com-Sigmatropic Rearrangements: While direct studies on this compound are limited, research on analogous systems provides insight. For instance, studies on 5-(pentafluorosulfanyl)-pent-3-en-2-ol, a related allylic alcohol, have shown that the stereochemistry of the double bond influences the outcome of Johnson-Claisen rearrangements. rsc.org Hydrogenation of a related alkyne with a Lindlar catalyst selectively produced the (Z)-allylic alcohol, which could then undergo further reactions. rsc.org This highlights the potential for this compound to participate in concerted pericyclic reactions, with the transition state geometry being a crucial determinant of the product structure. Theoretical studies on the thermal decarboxylation of but-3-enoic acid and its derivatives support a "twisted chair" six-membered cyclic transition state. grafiati.com

Interactive Data Table: Common Reactions of this compound

| Reaction Type | Reagents | Major Products |

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Aldehydes, Ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), H2/catalyst | Saturated carboxylic acids |

| Substitution | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) | Acyl halides |

Influence of (Z)-Stereochemistry on Reaction Kinetics and Product Distribution

The (Z)-configuration of the double bond in this compound has a significant impact on its chemical reactivity, influencing both the speed of reactions and the types of products formed. This stereochemical arrangement creates a specific molecular geometry that differentiates its behavior from its (E)-isomer.

The "Z" configuration introduces steric constraints that can affect the approach of reagents to the double bond and the carboxylic acid functionality. This steric hindrance can influence the rate of reactions. For example, in catalytic hydrogenations, the accessibility of the double bond to the catalyst surface can be different for the (Z) and (E) isomers, leading to different reaction rates.

In isomerization reactions, the relative stability of the (Z) and (E) isomers plays a crucial role. As observed with (Z)-4-phenylbut-3-enoic acid, the (E)-isomer is often thermodynamically more stable, driving the equilibrium towards its formation under catalytic conditions. researchgate.net The rate at which this isomerization occurs is a key kinetic parameter.

Furthermore, in pericyclic reactions like the Claisen rearrangement, the initial (Z)-geometry of the double bond directly dictates the stereochemistry of the product. The transition state of the reaction is influenced by the spatial arrangement of the substituents on the double bond, leading to specific diastereomeric products. Studies on related systems have shown that the E/Z ratio of the starting material can control the syn/anti diastereoselectivity of the rearrangement products. rsc.org

Interactive Data Table: Influence of Stereochemistry on Reactivity

| Reaction Type | Influence of (Z)-Stereochemistry |

| Catalytic Hydrogenation | Steric hindrance may affect the rate of reaction compared to the (E)-isomer. |

| Isomerization | The less stable (Z)-isomer can be converted to the more stable (E)-isomer under catalytic conditions. researchgate.net |

| Pericyclic Reactions | The (Z)-geometry dictates the stereochemical outcome of the products. |

Derivatives, Analogs, and Their Synthetic Utility in the Context of Z Pent 3 Enoic Acid

Synthesis of Esters, Amides, and Anhydrides of (Z)-Pent-3-enoic Acid

The carboxylic acid functionality of this compound allows for the straightforward synthesis of a variety of derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic chemistry, often employed to modify the compound's reactivity or to incorporate it into larger molecular frameworks. evitachem.com

Esters are commonly prepared through Fischer esterification, which involves reacting this compound with an alcohol in the presence of an acid catalyst. evitachem.com For example, the synthesis of tert-butyl (Z)-pent-3-enoate is achieved by reacting the acid with tert-butyl alcohol. evitachem.com Methyl (E)-pent-3-enoate is another example of an ester derivative. nist.gov These ester derivatives can undergo further reactions such as hydrolysis back to the carboxylic acid or transesterification to form different esters. evitachem.com

Amides are synthesized by reacting this compound with an amine. This reaction often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, to facilitate the nucleophilic attack by the amine. Research has described the synthesis of various amides, such as (Z)-5-(2-Methoxy-phenyl)-3-methyl-pent-3-enoic acid amide. molaid.com

Anhydrides of this compound can be formed by the dehydration of two molecules of the acid, often using a strong dehydrating agent. These anhydrides are highly reactive acylating agents and can be used to introduce the (Z)-pent-3-enoyl group into other molecules. For instance, cis (Ph/Ar)-4,5-diphenyl- and cis (Ph/Ar)-4-phenyl-5-p-tolyl-pent-4-enoic acid anhydrides have been converted to cyclopentenones and arylidene tetralone carboxylic acids using aluminum chloride. grafiati.com

Halogenated, Hydroxylated, and Aminated Derivatives of this compound

The introduction of halogen, hydroxyl, or amino groups onto the carbon backbone of this compound significantly expands its synthetic potential.

Halogenated derivatives can be prepared through various methods. For example, the reaction of pent-4-enoic acid with hydrobromic acid (HBr) results in the formation of 5-bromopentanoic acid. quora.com While this example involves an isomer, similar electrophilic addition reactions can be envisioned for this compound, though the regioselectivity would be a key consideration.

Hydroxylated derivatives can be synthesized via several routes. For instance, hydroboration-oxidation of the double bond would yield an anti-Markovnikov alcohol.

Aminated derivatives are of particular interest due to their relevance in peptide and medicinal chemistry. The synthesis of (Z)- and (E)-5-aminopent-3-enoic acid has been reported for structure-activity studies on GABA receptors. grafiati.com Furthermore, the synthesis of aminated derivatives like (2S)-(E)-2-amino-5-fluoro-pent-3-enoic acid has been described for incorporation into peptides. nih.gov

Conjugate Additions to the α,β-Unsaturated System and Further Functionalization

While this compound is a γ,δ-unsaturated acid, its isomer, pent-2-enoic acid, is an α,β-unsaturated system and is more relevant to discussions of conjugate additions. However, under certain conditions, isomerization of this compound to its conjugated counterpart can occur, opening up pathways for 1,4-conjugate addition reactions. For example, when (Z)-4-phenylbut-3-enoic acid was subjected to specific reaction conditions, complete Z/E-isomerization of the double bond occurred. researchgate.net

Further functionalization of the derivatives of this compound is a broad area of synthetic exploration. The double bond can undergo a variety of addition reactions, and the carboxyl group can be converted to other functional groups, providing a multitude of pathways to more complex molecules.

This compound as a Chiral Building Block in Complex Molecule Synthesis

The stereochemistry of the double bond in this compound makes it a valuable chiral building block in the synthesis of complex molecules, particularly when combined with other stereocenters.

Incorporation into Peptide and Glycosidic Structures through Amide or Ester Linkages

This compound and its derivatives can be incorporated into peptide and glycosidic structures. The synthesis of a linker, cis-5-aminopent-3-enoic acid (cis-Apa), has been developed for the creation of cyclic pseudopeptides. acs.org This demonstrates the utility of this scaffold in constructing peptidomimetics. Furthermore, the synthesis of (S,Z)-2-amino-5-phosphonopent-3-enoic acid has been reported for the synthesis of rhizocticin A and plumbemycin A, which are oligopeptides. nih.gov

Role in the Synthesis of Natural Products and Bioactive Compounds

This compound and its analogs are utilized in the synthesis of natural products and bioactive compounds. a2bchem.com For instance, derivatives of pentenoic acid are found in some natural products and are used as precursors in the synthesis of pharmaceuticals and agrochemicals. a2bchem.comwikipedia.org The synthesis of (±)-4-alkanolides from pent-4-enoic acid highlights the role of these unsaturated acids in constructing lactone-containing natural products. researchgate.net

Stereoisomeric Analogs: (E)-Pent-3-enoic Acid and Pent-4-enoic Acid

The stereoisomers of this compound, namely (E)-pent-3-enoic acid and the constitutional isomer pent-4-enoic acid, exhibit different chemical properties and reactivity.

(E)-Pent-3-enoic acid , the trans-isomer, has a different spatial arrangement of atoms, which influences its chemical and physical properties. wikipedia.org It can be synthesized and used as a starting material for various chemical reactions, including esterification, oxidation, and reduction. medchemexpress.com The synthesis of (E)-pent-3-enoyl chloride from (E)-pent-3-enoic acid has been achieved using reagents like thionyl chloride.

Pent-4-enoic acid is an isomer with the double bond at the terminal position of the carbon chain. wikipedia.org This structural difference leads to distinct reactivity. It is a versatile building block in its own right and is used in the synthesis of various organic compounds, including pharmaceuticals and fragrances. a2bchem.com Pent-4-enoic acid can undergo reactions such as esterification, hydrogenation, and oxidation to yield a range of functionalized derivatives. a2bchem.com

Comparative Reactivity and Synthetic Applicability of Isomers

The geometric isomerism of the carbon-carbon double bond in pent-3-enoic acid gives rise to (Z)- and (E)-isomers, which, despite their constitutional similarity, display distinct chemical reactivity and are therefore suited for different synthetic purposes. wikipedia.org The spatial arrangement of the substituents around the double bond influences steric hindrance and electronic effects, which in turn govern their participation in chemical transformations.

The (Z)-isomer, with the higher priority groups on the same side of the double bond, can exhibit unique reactivity due to the proximity of the carboxyl group and the terminal methyl group. This can influence its role in intramolecular reactions and its binding to catalyst surfaces. In contrast, the (E)-isomer, or trans-isomer, generally possesses greater thermal stability due to reduced steric strain.

The synthetic applicability of these isomers is broad. They serve as starting materials for a variety of chemical reactions, including esterification, oxidation, and reduction. medchemexpress.com For instance, (E)-pent-3-enoic acid has been utilized as a reagent in catalytic regioselective reductive olefin hydroalkylation, acting as both a hydride and an alkyl source. chemicalbook.com

The reactivity of these isomers can be further modulated by the introduction of other functional groups. For example, (E)-2-oxopent-3-enoic acid, a keto acid derivative, demonstrates reactivity at both the ketone and the double bond, participating in oxidation, reduction, and electrophilic addition reactions. smolecule.com This dual reactivity makes it a valuable intermediate in the synthesis of more complex organic molecules. smolecule.com

The table below summarizes key differences in the reactivity and applications of the (Z)- and (E)-isomers of pent-3-enoic acid and a selected derivative.

| Compound | Key Reactivity Features | Primary Synthetic Applications |

| This compound | Unique stereochemistry influences interactions in catalytic processes. Can undergo oxidation, reduction, and substitution reactions. | Building block for complex organic molecules, substrate in catalysis studies. |

| (E)-Pent-3-enoic acid | Generally more thermally stable. Serves as a versatile starting material for various transformations. medchemexpress.com | Reagent in reductive olefin hydroalkylation, chemicalbook.com starting material for esterification, oxidation, and reduction. medchemexpress.com |

| (E)-2-Oxopent-3-enoic acid | Possesses both a reactive keto group and a double bond, allowing for diverse chemical modifications. smolecule.com | Intermediate in the synthesis of complex organic molecules and fine chemicals. smolecule.com |

Strategies for Isomerization and Stereocontrol between Z- and E-Forms

The selective synthesis and interconversion of the (Z)- and (E)-isomers of pent-3-enoic acid and its derivatives are crucial for their application in stereospecific synthesis. Various strategies have been developed to control the geometry of the double bond, either during the initial synthesis or through subsequent isomerization reactions.

Isomerization Strategies:

The conversion of one geometric isomer to another can be achieved under specific reaction conditions, often employing catalysts. For example, the isomerization of the more stable (E)-isomer to the (Z)-isomer can be accomplished using transition-metal catalysts. Complexes of palladium and ruthenium have proven effective in this transformation.

Conversely, conditions can be optimized to favor the formation of the (E)-isomer. For instance, in the synthesis of related compounds like ethyl 2-methyl-3-pentenoate, lower temperatures and non-polar solvents can favor the cis (Z) isomer, while higher temperatures promote the formation of the trans (E) isomer.

Stereocontrol in Synthesis:

Achieving stereocontrol from the outset of a synthetic sequence is often the most efficient approach. Several synthetic methodologies allow for the selective formation of either the (Z)- or (E)-isomer.

Wittig and Related Reactions: The Wittig reaction and its variations are powerful tools for creating double bonds with a defined stereochemistry. The choice of the ylide and the reaction conditions can be tailored to favor the formation of either the Z- or E-alkene.

Selective Hydrogenation: The partial hydrogenation of an alkyne precursor can provide access to the (Z)-alkene. The use of specific catalysts, such as Lindlar's catalyst, is essential for stopping the reduction at the alkene stage and ensuring cis-stereoselectivity.

Sigmatropic Rearrangements: Reactions like the Ireland-Claisen rearrangement of allyl esters can be employed to construct carbon-carbon bonds with excellent stereocontrol, leading to the formation of specific isomers of substituted pentenoic acids. researchgate.net

Catalytic Methods: The development of novel catalysts continues to provide new avenues for stereoselective synthesis. For example, isothiourea-mediated reactions have been shown to promote asymmetric functionalization of (E)-pent-3-enoic acid. scispace.com

The table below outlines some of the key strategies for achieving isomerization and stereocontrol for pent-3-enoic acid and its analogs.

| Strategy | Description | Outcome |

| Transition-Metal Catalysis | Use of palladium or ruthenium complexes to facilitate reversible alkene coordination. | Isomerization between (E) and (Z) forms. |

| Temperature and Solvent Control | Manipulation of reaction temperature and solvent polarity to influence the thermodynamic and kinetic favorability of isomer formation. | Selective formation of either the (Z) or (E) isomer in certain reactions. |

| Selective Alkyne Hydrogenation | Partial reduction of a pent-3-ynoic acid precursor using a poisoned catalyst like Lindlar's catalyst. | Predominant formation of this compound. |

| Wittig Reaction | Reaction of a phosphorus ylide with an appropriate aldehyde or ketone. | Can be tuned to favor either the (Z) or (E) isomer depending on the ylide and reaction conditions. |

| Ireland-Claisen Rearrangement | A medchemexpress.commedchemexpress.com-sigmatropic rearrangement of an allyl ester enolate. researchgate.net | Stereoselective formation of γ,δ-unsaturated carboxylic acids. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Z Pent 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (Z)-pent-3-enoic acid, offering a window into the magnetic environments of its constituent atoms.

¹H NMR and ¹³C NMR for Primary Structure Determination

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are instrumental in establishing the primary structure of this compound.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide a wealth of information. The proton of the carboxylic acid group (COOH) typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm. The vinyl protons on the cis-configured double bond exhibit characteristic coupling constants (J-values), which are crucial for confirming the Z-isomer. For cis-isomers, these coupling constants are typically in the range of 10–12 Hz.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon of the carboxyl group is readily identifiable by its significant downfield shift. The positions of the signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain further confirm the carbon skeleton of pent-3-enoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) | Multiplicity |

| H (on C2) | 3.12 | d |

| H (on C3) | 5.58 | m |

| H (on C4) | 5.75 | m |

| H (on C5) | 1.68 | d |

| H (on COOH) | ~12 | br s |

Data is based on predictive models and typical values for similar structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom | Chemical Shift (ppm) |

| C1 (COOH) | ~178 |

| C2 | ~35 |

| C3 | ~122 |

| C4 | ~129 |

| C5 | ~13 |

Data is based on predictive models and typical values for similar structures.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Full Structural Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²J and ³J couplings). For this compound, a COSY spectrum would show correlations between the protons on C2 and C3, and between the protons on C3 and C4, as well as the protons on C4 and the methyl protons at C5. This confirms the connectivity of the carbon backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons to which they are attached. An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the C2 protons to the ¹³C signal of C2, and similarly for the C3, C4, and C5 positions, thus assigning each proton to its corresponding carbon atom.

NOESY for Confirmation of Z-Stereochemistry

The definitive confirmation of the Z-stereochemistry of the double bond is achieved through the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity.

For this compound, a NOESY spectrum would show a cross-peak between the vinyl protons on C3 and C4. Crucially, a cross-peak would also be observed between the proton on C3 and the protons of the adjacent methylene (B1212753) group at C2, and between the proton on C4 and the protons of the methyl group at C5. The presence of these through-space interactions confirms that these groups are on the same side of the double bond, which is characteristic of the Z or cis configuration.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. The molecular formula of this compound is C₅H₈O₂. The calculated monoisotopic mass for this formula is 100.052429 atomic mass units (amu). nih.gov HRMS can measure this mass with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (amu) |

| C₅H₈O₂ | 100.052429 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion.

For this compound, the molecular ion at m/z 100 would be selected as the precursor ion. The fragmentation of this ion would likely proceed through characteristic pathways for carboxylic acids and unsaturated systems. Common fragmentation events could include:

Loss of a water molecule (H₂O): This would result in a fragment ion at m/z 82.

Loss of the carboxyl group (COOH): This would lead to a fragment ion at m/z 55.

Cleavage of the carbon-carbon bonds in the alkyl chain, leading to a variety of smaller fragment ions.

By analyzing the masses of these fragment ions, a detailed picture of the molecule's structure can be constructed, providing corroborating evidence for the assignments made by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. They provide a molecular fingerprint based on the vibrational modes of chemical bonds.

Characteristic Vibrational Modes for Carboxyl and Cis-Alkene Groups

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the carboxylic acid and the cis-alkene functional groups. The carboxylic acid group is identified by a strong C=O stretching band typically appearing around 1700 cm⁻¹. The O-H stretch of the carboxyl group is also a key indicator, though it often appears as a broad band.

The cis-C=C double bond presents a stretching vibration that is typically found around 1640 cm⁻¹. The presence of this band, along with the out-of-plane bending vibrations for the cis-substituted alkene, helps to confirm the geometry of the double bond. It is important to note that the energies of these vibrational bands can be influenced by factors such as electron density, hydrogen bonding, and interactions with metal cations. princeton.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Carboxylic Acid | O-H Stretch | Broad band |

| Cis-Alkene | C=C Stretch | ~1640 |

| Cis-Alkene | =C-H Bend (out-of-plane) | Varies |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like short-chain fatty acids. usherbrooke.caresearchgate.net For less volatile or thermally labile compounds, derivatization is often required to improve their chromatographic properties. usherbrooke.cashimadzu.com In the case of this compound, derivatization to a more volatile ester form can enhance its separation and detection.

GC coupled with mass spectrometry (GC-MS) provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification and quantification. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used to elucidate its structure. For instance, the ozonolysis of related compounds has been studied using GC-MS to identify reaction products. bham.ac.uk

A typical GC method for short-chain fatty acid analysis might involve a polar capillary column and a temperature-programmed oven to ensure good separation. bham.ac.uk

| Parameter | Typical Value/Condition |

| Column | Polar capillary column (e.g., BPX-5) shimadzu.com |

| Carrier Gas | Helium bham.ac.uk |

| Injection Mode | Split or Splitless shimadzu.com |

| Oven Program | Temperature ramp (e.g., 40°C to 200°C at 10°C/min) bham.ac.uk |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.net |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography is another powerful tool for the analysis of short-chain fatty acids. acs.org It is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is a common mode used for separating carboxylic acids.

Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced sensitivity and specificity for the quantification of short-chain fatty acids in various matrices. nih.govresearchgate.netfrontiersin.org Derivatization can also be employed in HPLC-MS to improve ionization efficiency and chromatographic retention. shimadzu.com For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been used as a derivatizing agent for short-chain fatty acids. shimadzu.com

| Parameter | Typical Value/Condition |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/water gradient with an acid modifier (e.g., formic acid) |

| Detector | UV or Mass Spectrometer (MS) acs.org |

| Derivatization Agent (optional) | 3-Nitrophenylhydrazine (3-NPH) shimadzu.com |

Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)

While this compound itself is not chiral, its derivatives can be. Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. libretexts.orgwikipedia.orgyoutube.com This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. youtube.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com Common CSPs are based on polysaccharides like cellulose (B213188) and amylose, cyclodextrins, or proteins. libretexts.orgwikipedia.org The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. youtube.com For example, the enantiomers of 4-pentenoic acid derivatives have been separated using a Chiralcel OD-H column. thieme-connect.com

The development of a chiral separation method often involves screening different chiral columns and mobile phase compositions to find the optimal conditions for resolving the enantiomeric pair. wikipedia.org

Biochemical and Biological Significance of Z Pent 3 Enoic Acid Excluding Human Clinical Applications

Role in Microbial Metabolism and Fermentation Processes

Short-chain fatty acids (SCFAs) are well-known products of microbial metabolism, particularly within the gut microbiome, where they result from the fermentation of dietary fibers. nih.govmdpi.comnih.gov These SCFAs, such as acetate (B1210297), propionate, and butyrate, play crucial roles in host-microbe interactions. nih.govmdpi.comnih.gov However, the specific role and presence of (Z)-pent-3-enoic acid in these complex microbial communities are not well-documented.

Biosynthesis and Degradation Pathways in Model Bacteria and Fungi

Detailed biosynthetic and degradation pathways for this compound in model organisms like Escherichia coli or Saccharomyces cerevisiae have not been specifically elucidated in the reviewed scientific literature.

In general, bacteria synthesize unsaturated fatty acids through two primary mechanisms: an oxygen-independent pathway involving specific dehydratases/isomerases and an oxygen-dependent pathway utilizing desaturase enzymes. nih.gov The oxygen-independent pathway in E. coli, for instance, involves the FabA enzyme, a β-hydroxydecanoyl-ACP dehydratase/isomerase, which creates a cis double bond in the growing fatty acid chain. It is conceivable that a similar enzymatic activity on a shorter acyl carrier protein (ACP) substrate could potentially lead to the formation of a precursor to this compound, though this has not been demonstrated.

Regarding degradation, the metabolism of unsaturated fatty acids often requires auxiliary enzymes to handle the non-standard intermediates that arise during β-oxidation. For a cis-Δ³ double bond, such as the one in this compound, an isomerase is typically required to convert it to a trans-Δ² double bond, which can then be processed by the core enzymes of the β-oxidation pathway. youtube.com An enzyme, cis-Δ³-enoyl-CoA isomerase, carries out this type of transformation, allowing the fatty acid to be fully metabolized. youtube.com While this pathway is known, its specific activity with (Z)-pent-3-enoyl-CoA has not been a subject of detailed study.

Fungi also possess mechanisms for metabolizing fatty acids. Some fungi utilize unspecific peroxygenases (UPOs) that can shorten the chain length of both saturated and unsaturated fatty acids. mdpi.com These enzymes can act on various positions of the fatty acid chain, leading to a variety of smaller dicarboxylic acids. mdpi.com It is plausible that this compound could be a substrate for such enzymes, but specific research is lacking.

Identification as a Metabolite in Non-Human Biological Systems

While this compound is listed in metabolomics databases and has been assigned a Metabolomics Workbench ID (55843), specific studies identifying it as a naturally occurring metabolite in non-human biological systems are not prominently featured in the available literature. nih.govlookchem.com Its presence and concentration in specific microbial, plant, or animal tissues remain to be characterized.

Interaction with Enzymes in Model Biological Systems

General statements from chemical suppliers suggest that this compound can act as a substrate for enzymes involved in oxidation and reduction reactions, but specific examples and detailed research are scarce.

Substrate Specificity for Hydrolases, Oxidoreductases, or Isomerases

There is a lack of specific data on the substrate specificity of hydrolases, oxidoreductases, or isomerases for this compound.

Hydrolases: Acyl-CoA synthetases are a class of enzymes that activate fatty acids by converting them to their CoA esters. An acyl-CoA synthetase from Gordonia sp. has been shown to catalyze the formation of CoA adducts of various short-chain carboxylates, including a fluorinated analogue of pentenoic acid (4,5,5-trifluoropent-4-enoic acid). acs.org This suggests that bacterial acyl-CoA synthetases may have the capability to activate this compound, which is the first step for its metabolism, but direct evidence is missing.

Oxidoreductases: The β-oxidation of unsaturated fatty acids involves a series of oxidoreductases. As mentioned, for a cis-Δ³ fatty acid, after isomerization to a trans-Δ² intermediate, enoyl-CoA hydratase (an oxidoreductase) would act upon it. youtube.com

Isomerases: As previously noted, an enzyme such as cis-Δ³-enoyl-CoA isomerase would be required to metabolize (Z)-pent-3-enoyl-CoA via β-oxidation. youtube.com The specificity of such enzymes for a short-chain substrate like (Z)-pent-3-enoyl-CoA has not been reported.

Molecular Mechanisms of Enzyme Inhibition or Activation

No specific research detailing the molecular mechanisms of enzyme inhibition or activation by this compound was found in the reviewed literature. Short-chain fatty acids can act as regulators of enzyme activity, but the specific effects of this compound are unknown.

Precursor or Intermediate in Natural Product Biosynthesis (e.g., Plant Secondary Metabolites, Insect Pheromones)

The biosynthesis of many natural products utilizes precursors derived from fatty acid metabolism.

Plant Secondary Metabolites: Plants produce a vast array of secondary metabolites, and some are derived from fatty acids. nih.govmdpi.com These pathways often involve the modification of common fatty acids like linoleic and linolenic acid. nih.gov While short-chain acyl-CoAs can be used as building blocks, there is no direct evidence in the reviewed literature implicating this compound or its CoA ester as a specific precursor or intermediate in the biosynthesis of plant secondary metabolites.

Insect Pheromones: Many insect pheromones, particularly in Lepidoptera, are fatty acid-derived compounds. nih.govfrontiersin.orgnih.gov The biosynthetic pathways typically involve the desaturation and chain-shortening of C16 or C18 fatty acids, followed by reduction, oxidation, or acetylation. nih.govfrontiersin.org While the production of a diverse array of pheromone structures is known, a role for this compound as a precursor or intermediate has not been identified in the surveyed literature.

Computational and Theoretical Chemistry Investigations of Z Pent 3 Enoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a fundamental tool for elucidating the intrinsic properties of a molecule like (Z)-pent-3-enoic acid. These in silico methods provide insights that complement experimental data, offering a molecular-level understanding of structure and reactivity.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be a powerful tool to explore the reactivity of this compound in various chemical transformations, such as isomerization, addition reactions, or esterification.

Calculation of Activation Energies and Reaction Paths

To study a specific reaction involving this compound, computational chemists would model the entire reaction pathway from reactants to products. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to find an initial guess for the TS geometry, which is then fully optimized. A frequency calculation on the TS structure would be performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Investigation of Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and mechanisms. The effect of a solvent on a reaction of this compound would be investigated using implicit or explicit solvent models.

The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous dielectric medium. Calculations of the reaction profile would be performed in the gas phase and then repeated using the PCM for various solvents (e.g., water, ethanol (B145695), DMSO). Comparing the activation energies and reaction energies in the gas phase versus in solution would provide critical insights into the role of the solvent in stabilizing or destabilizing reactants, transition states, and products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its dynamics can be inferred from studies on analogous short-chain unsaturated carboxylic acids. These simulations provide insights into conformational changes, solvent interactions, and potential binding mechanisms with biomolecules.

Conformational Flexibility and Dynamics in Various Solvents

This compound, with its five-carbon backbone and a cis double bond between C3 and C4, possesses significant conformational flexibility. The primary degrees of freedom include rotation around the C2-C3 and C4-C5 single bonds, as well as the orientation of the carboxylic acid group.

Influence of Solvents:

The nature of the solvent is expected to have a profound impact on the conformational preferences of this compound.

Polar Protic Solvents (e.g., Water, Methanol): In aqueous environments, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. Water molecules are expected to form a dynamic hydration shell around the carboxyl head. MD simulations of similar short-chain carboxylic acids have shown that explicit solvent models are crucial for accurately capturing these interactions. nih.gov The presence of hydrogen bonding can stabilize specific conformations of the carboxyl group and influence the rotational barrier around the C-C single bonds. Studies on acetic acid have demonstrated that while the syn conformation of the carboxyl group is generally more stable in the gas phase, the anti conformation can be significantly stabilized by solvent interactions in aqueous solution. nih.gov This suggests that (Z)-pent-enoic acid likely exists as an equilibrium of multiple conformers in polar solvents, with the solvent mediating the transitions between them.

Polar Aprotic Solvents (e.g., Acetone, DMSO): In these solvents, which can accept hydrogen bonds but not donate them as effectively as protic solvents, the dimerization of carboxylic acids through hydrogen bonding is less favored. This can lead to a different distribution of conformers compared to protic solvents. The solvent's polarity will still influence the electrostatic interactions within the molecule.

Nonpolar Solvents (e.g., Benzene, Hexane): In nonpolar environments, intramolecular hydrogen bonding within the this compound molecule or the formation of intermolecular dimers through hydrogen bonding between two acid molecules becomes more probable. This self-association is a well-known characteristic of carboxylic acids in nonpolar media. researchgate.net The reduced interaction with the solvent allows for a greater exploration of conformations driven primarily by internal steric and electronic factors.

A hypothetical representation of the primary rotatable bonds influencing the conformation of this compound is presented below.

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-O-H | Torsion of the hydroxyl hydrogen | Influences hydrogen bonding propensity. |

| C3-C2-C(=O)-O | Rotation around the C2-C3 bond | Affects the orientation of the carboxyl group relative to the double bond. |

| C4-C3-C2-C | Rotation around the C3-C4 bond | Fixed due to the Z-double bond, creating a bend in the chain. |

| C5-C4-C3-C2 | Rotation around the C4-C5 bond | Determines the position of the terminal methyl group. |

This table is a generalized representation based on chemical principles, as specific computational data for this compound is not available.

Theoretical Interactions with Model Biomacromolecules (non-human, in silico studies)

While direct in silico studies of this compound with non-human biomacromolecules are scarce, general principles from studies on other short-chain fatty acids (SCFAs) can be extrapolated. The interaction of this compound with proteins would likely be governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

Potential Interaction Modes:

Electrostatic and Hydrogen Bonding: The negatively charged carboxylate group (at physiological pH) can form strong salt bridges with positively charged amino acid residues such as lysine, arginine, and histidine on the surface of a protein. The carbonyl oxygen and hydroxyl group can also participate in hydrogen bonding with polar residues in a binding pocket.

Hydrophobic Interactions: The aliphatic portion of the molecule, including the ethyl group and the propenyl chain, can engage in van der Waals interactions with nonpolar amino acid side chains like leucine, isoleucine, valine, and phenylalanine within a hydrophobic binding cleft.

In silico docking and molecular dynamics simulations are the primary tools to investigate these interactions. A hypothetical docking study would involve placing the this compound molecule into the active or allosteric site of a target protein and calculating the binding energy and identifying key interacting residues. Subsequent MD simulations could then be used to assess the stability of the binding pose and the dynamic nature of the protein-ligand complex.

For instance, studies on the interaction of SCFAs with histone deacetylases (HDACs) have shown that the carboxylate group is crucial for coordinating with a zinc ion in the active site, while the aliphatic tail interacts with a hydrophobic tunnel. nih.gov Although this study focused on human HDACs, similar principles would apply to non-human orthologs.

A hypothetical summary of a theoretical interaction study with a model enzyme is provided below.

| Interacting Residue (Hypothetical) | Residue Type | Potential Interaction Type |

| Arginine (Arg) | Basic, Positively Charged | Salt bridge with carboxylate |

| Serine (Ser) | Polar, Uncharged | Hydrogen bond with carbonyl oxygen |

| Leucine (Leu) | Nonpolar, Aliphatic | Hydrophobic interaction with the alkyl chain |

| Phenylalanine (Phe) | Nonpolar, Aromatic | Hydrophobic interaction with the alkyl chain |

This table represents a hypothetical scenario based on the chemical properties of this compound and general protein-ligand interaction principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (if applicable to non-clinical biological activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a chemical compound based on its molecular structure. For derivatives of this compound, QSAR models could be developed to predict various non-clinical biological activities, such as toxicity to aquatic organisms or inhibitory activity against a specific non-human enzyme.

The development of a robust QSAR model involves several key steps:

Data Collection: A dataset of this compound derivatives with experimentally measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, electrotopological state indices.

3D descriptors: Molecular shape and volume, solvent-accessible surface area.

Quantum chemical descriptors: HOMO/LUMO energies, partial charges, dipole moment.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While no specific QSAR models for derivatives of this compound are reported in the literature, studies on other aliphatic carboxylic acids can provide insights into the types of descriptors that are likely to be important. For example, a QSAR study on the toxicity of aliphatic carboxylic acids to Tetrahymena pyriformis found that the 1-octanol/water partition coefficient (log Kow) and the energy of the lowest unoccupied molecular orbital (ELUMO) were significant predictors of toxicity. nih.gov The log Kow describes the hydrophobicity of the molecule, while ELUMO relates to its electrophilicity and potential for undergoing reactions.

A hypothetical QSAR model for the ecotoxicity of this compound derivatives might take the following form:

log(1/EC50) = β0 + β1(log Kow) + β2(ELUMO) + ...

Where EC50 is the effective concentration causing a 50% response, and β are the regression coefficients.

A table of potential molecular descriptors that could be relevant for a QSAR study of this compound derivatives is presented below.

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Biological Activity |

| Constitutional (1D) | Molecular Weight | General size of the molecule. |

| Topological (2D) | Wiener Index | Branching and compactness of the molecule. |

| Geometrical (3D) | Solvent Accessible Surface Area | The surface area available for interaction with the environment. |

| Quantum Chemical | Log P (octanol/water) | Hydrophobicity, influencing membrane permeability and transport. |

| Quantum Chemical | Dipole Moment | Polarity and potential for electrostatic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

This table is illustrative and based on general QSAR principles and findings for other carboxylic acids.

The development of such QSAR models would be valuable for predicting the biological activities of novel derivatives of this compound, thereby guiding the design of compounds with desired properties while minimizing potential adverse effects in non-clinical contexts.

Environmental Fate and Degradation Studies of Z Pent 3 Enoic Acid

Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments